molecular formula C10H16ClNS B15221416 5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride

5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride

Cat. No.: B15221416
M. Wt: 217.76 g/mol
InChI Key: KNFBXHUCELTBAJ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of cyclopropyl and isopropyl groups attached to the thiophene ring, along with an amine group at the third position. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or the thiophene ring itself.

    Substitution: The amine group can participate in nucleophilic substitution reactions, while the alkyl groups can undergo electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets would depend on the specific context of its use, such as its role in a pharmaceutical compound or as a research tool.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-2-isopropylthiophen-3-amine hydrochloride is unique due to the presence of both cyclopropyl and isopropyl groups on the thiophene ring, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new molecules with desired characteristics.

Properties

Molecular Formula

C10H16ClNS

Molecular Weight

217.76 g/mol

IUPAC Name

5-cyclopropyl-2-propan-2-ylthiophen-3-amine;hydrochloride

InChI

InChI=1S/C10H15NS.ClH/c1-6(2)10-8(11)5-9(12-10)7-3-4-7;/h5-7H,3-4,11H2,1-2H3;1H

InChI Key

KNFBXHUCELTBAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(S1)C2CC2)N.Cl

Origin of Product

United States

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